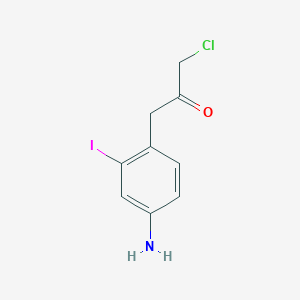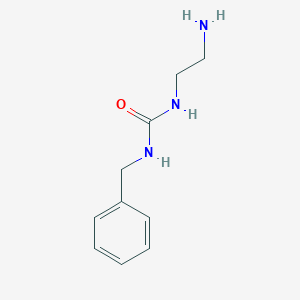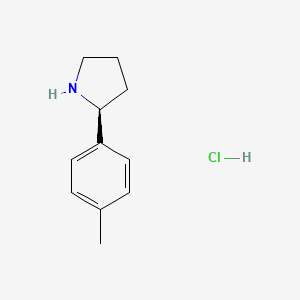
(2S)-2-(P-Tolyl)pyrrolidine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE typically involves the reaction of 4-methylbenzaldehyde with (S)-proline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE: Lacks the hydrochloride salt form but shares similar chemical properties.
(2S)-2-(4-ETHYLPHENYL)PYRROLIDINE HYDROCHLORIDE: Similar structure with an ethyl group instead of a methyl group.
(2S)-2-(4-METHYLPHENYL)PIPERIDINE HYDROCHLORIDE: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
(2S)-2-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1 |
InChIキー |
IAMWCVPKYDLDSZ-MERQFXBCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]2CCCN2.Cl |
正規SMILES |
CC1=CC=C(C=C1)C2CCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


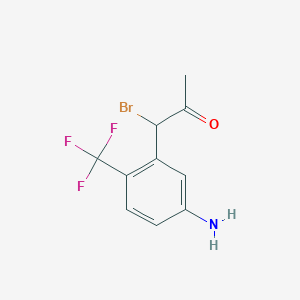
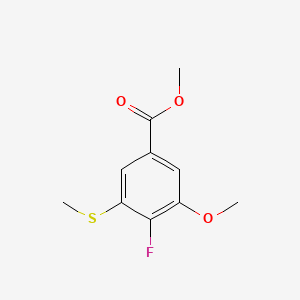
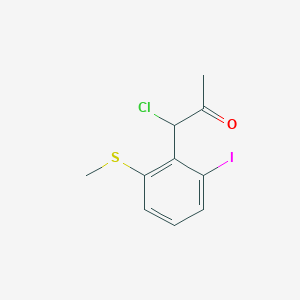
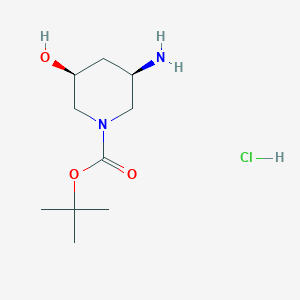

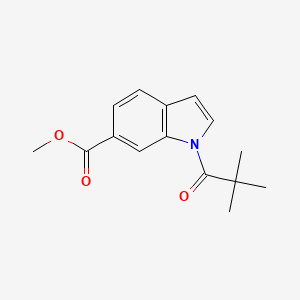
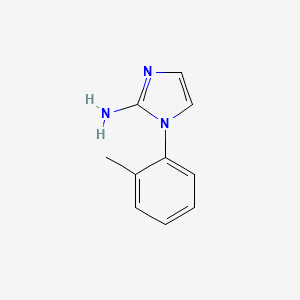
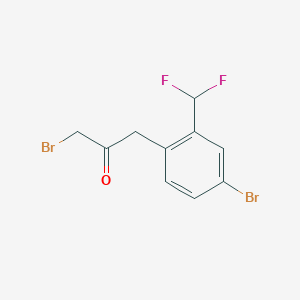

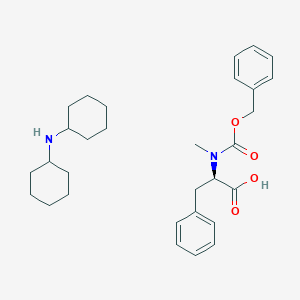

![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
